N~4~-[3-(1H-imidazol-1-yl)propyl]-6-isopropoxypyrimidine-2,4-diamine
Overview
Description
N~4~-[3-(1H-imidazol-1-yl)propyl]-6-isopropoxypyrimidine-2,4-diamine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. It belongs to the class of kinase inhibitors and works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Mechanism of Action
N~4~-[3-(1H-imidazol-1-yl)propyl]-6-isopropoxypyrimidine-2,4-diamine works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, it targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK) enzymes, which are known to be important in the signaling pathways that regulate B-cell receptor signaling. By inhibiting these enzymes, this compound is able to disrupt the signaling pathways that promote the growth and survival of cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in preclinical studies. It has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis (programmed cell death), and reduce the levels of certain cytokines (proteins that regulate immune responses). It has also been found to have minimal toxicity in normal cells, suggesting that it may have a favorable safety profile.
Advantages and Limitations for Lab Experiments
One of the main advantages of N~4~-[3-(1H-imidazol-1-yl)propyl]-6-isopropoxypyrimidine-2,4-diamine is its specificity for BTK and ITK enzymes, which makes it a promising candidate for the treatment of B-cell malignancies. It has also been found to have minimal toxicity in normal cells, which suggests that it may have a favorable safety profile. However, one of the limitations of this compound is its relatively short half-life, which may limit its effectiveness in clinical settings. Additionally, further studies are needed to determine the optimal dosing and administration schedule for this compound.
Future Directions
There are several future directions for the development and application of N~4~-[3-(1H-imidazol-1-yl)propyl]-6-isopropoxypyrimidine-2,4-diamine. One area of research is the identification of biomarkers that can predict response to this compound treatment, which could help to identify patients who are most likely to benefit from this therapy. Another area of research is the development of combination therapies that incorporate this compound with other agents, such as immune checkpoint inhibitors or other kinase inhibitors, to enhance its efficacy. Additionally, further studies are needed to determine the optimal dosing and administration schedule for this compound in clinical settings.
Scientific Research Applications
N~4~-[3-(1H-imidazol-1-yl)propyl]-6-isopropoxypyrimidine-2,4-diamine has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been found to be particularly effective in targeting B-cell receptor signaling pathways, which are known to play a critical role in the development and progression of many types of B-cell malignancies.
properties
IUPAC Name |
4-N-(3-imidazol-1-ylpropyl)-6-propan-2-yloxypyrimidine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O/c1-10(2)20-12-8-11(17-13(14)18-12)16-4-3-6-19-7-5-15-9-19/h5,7-10H,3-4,6H2,1-2H3,(H3,14,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPGADCKMUTWSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=NC(=C1)NCCCN2C=CN=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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